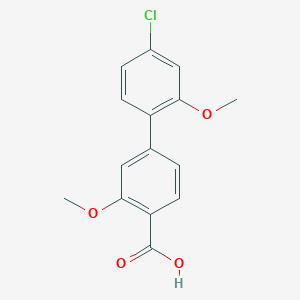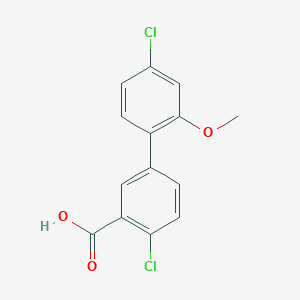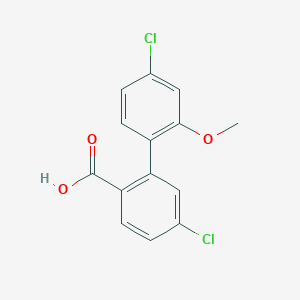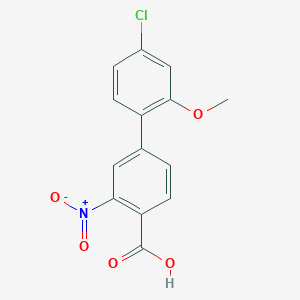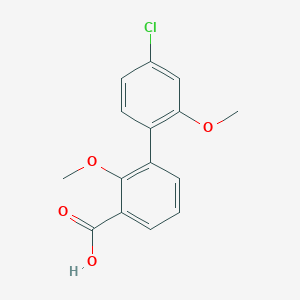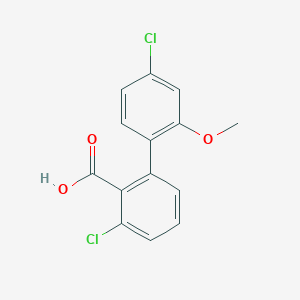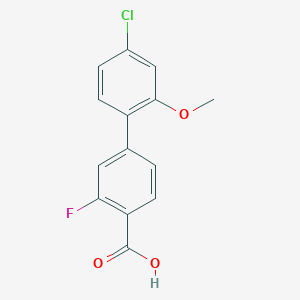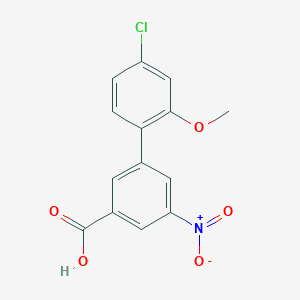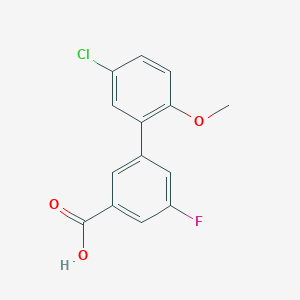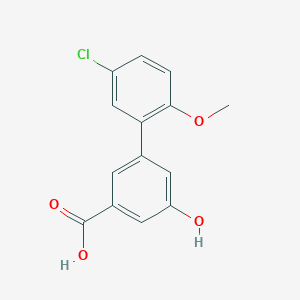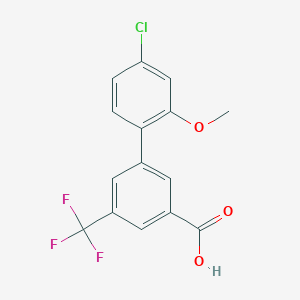
3-(4-Chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% (3-(4-CM-5-TFMB)) is a synthetic compound used in a variety of scientific research applications. It is a solid, white powder that is soluble in organic solvents and has a melting point of 134-135°C. 3-(4-CM-5-TFMB) is used in organic synthesis, as a reagent in biological assays, and as a component of pharmaceuticals. The compound has been studied extensively and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
3-(4-CM-5-TFMB) is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a component of pharmaceuticals, and as a reagent in biological assays. The compound is also used as a fluorescent probe in fluorescence microscopy and as a substrate for enzymes. 3-(4-CM-5-TFMB) has also been used in studies of the inhibition of the enzyme acetylcholinesterase, as well as in studies of the inhibition of the enzyme monoamine oxidase.
Mechanism of Action
The mechanism of action of 3-(4-CM-5-TFMB) is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase. The compound also acts as a fluorescent probe in fluorescence microscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-CM-5-TFMB) are not well-understood. However, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can lead to increased memory and cognitive function. Additionally, 3-(4-CM-5-TFMB) has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, which can lead to increased mood and motivation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-CM-5-TFMB) in lab experiments include its solubility in organic solvents, its relatively low melting point, and its ability to act as an inhibitor of enzymes and a fluorescent probe. The main limitation of using the compound in lab experiments is the lack of understanding of its biochemical and physiological effects.
Future Directions
There are a variety of potential future directions for 3-(4-CM-5-TFMB). Further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research could be conducted to explore the potential of 3-(4-CM-5-TFMB) as a therapeutic agent for the treatment of neurological disorders. Additionally, research could be conducted to explore the potential of 3-(4-CM-5-TFMB) as a diagnostic tool for the detection of neurological disorders. Finally, research could be conducted to explore the potential of 3-(4-CM-5-TFMB) as a fluorescent probe for imaging applications.
Synthesis Methods
3-(4-CM-5-TFMB) is synthesized in a three-step process. The first step involves the reaction of 4-chloro-2-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a base, such as triethylamine, to form 4-chloro-2-methoxybenzoyl trifluoroacetate. The second step involves the reaction of the 4-chloro-2-methoxybenzoyl trifluoroacetate with 5-trifluoromethylbenzene in the presence of a base, such as triethylamine, to form 3-(4-chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid. The third step involves the purification of 3-(4-CM-5-TFMB) by recrystallization from methanol or ethanol.
properties
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-13-7-11(16)2-3-12(13)8-4-9(14(20)21)6-10(5-8)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXBSIQSAQZHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691094 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261898-41-2 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

